molecular formula C22H25ClN2O5 B4015116 1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate

1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate

Cat. No. B4015116
M. Wt: 432.9 g/mol
InChI Key: BCSJKWKFBBDYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of piperazine derivatives have been a significant area of interest due to their diverse pharmacological properties. Research on compounds similar to "1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate" involves the synthesis and evaluation of these derivatives for various biological activities, showcasing their importance in medicinal chemistry.

Synthesis Analysis

Synthesis of piperazine derivatives often involves nucleophilic substitution reactions, condensation, and other organic synthesis techniques. For example, the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride and its metabolites provided insights into the structural modifications and synthetic routes that impact the biological activity of these compounds (Ohtaka et al., 1989).

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a crucial role in their biological activity. Crystal structure and spectroscopic analyses, including X-ray diffraction and NMR, are essential for determining the conformation and configuration of these molecules. Studies have shown how subtle changes in the molecular structure can significantly affect their intermolecular interactions and, consequently, their biological functions (Ninganayaka Mahesha et al., 2019).

properties

IUPAC Name

(3-chlorophenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O.C2H2O4/c1-2-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)20(24)18-4-3-5-19(21)14-18;3-1(4)2(5)6/h3-9,14H,2,10-13,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSJKWKFBBDYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.